(1S)-(+)-Menthyl chloroformate

Catalog No.
S602518
CAS No.
14602-86-9
M.F
C11H19ClO2
M. Wt
218.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-(+)-Menthyl chloroformate

CAS Number

14602-86-9

Product Name

(1S)-(+)-Menthyl chloroformate

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate

Molecular Formula

C11H19ClO2

Molecular Weight

218.72 g/mol

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

KIUPCUCGVCGPPA-KXUCPTDWSA-N

SMILES

Array

Synonyms

Carbonochloridic Acid (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl Ester; (-)-(1R,2S,5R)-Menthyl Chloroformate; (-)-(R)-Menthyl Chloroformate; (-)-Menthyl Chloroformate; (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl Chloroformate; (1R,2S,5R)-Menthyl C

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C

The exact mass of the compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S)-(+)-Menthyl chloroformate (CAS 14602-86-9) is a highly enantiopure chiral derivatizing agent (CDA) and resolving auxiliary widely utilized in the pharmaceutical and fine chemical industries. It functions by reacting with racemic mixtures of primary/secondary amines, alcohols, and thiols to form stable, covalently linked diastereomeric carbamates or carbonates. These diastereomers exhibit distinct physicochemical properties, enabling their baseline separation using standard, cost-effective achiral chromatographic techniques (HPLC, GC). For procurement teams, sourcing high-ee% (≥97-99%) menthyl chloroformate is critical, as it directly replaces the need for expensive chiral stationary phases (CSPs) while providing robust UV/MS detectability and exceptional stereochemical stability during derivatization workflows [1].

Substituting (1S)-(+)-menthyl chloroformate with alternative reagents like MTPA-Cl (Mosher's acid chloride) or FLEC often introduces workflow bottlenecks. MTPA-Cl can exhibit sluggish reaction kinetics and lower yields when derivatizing sterically hindered secondary amines, leading to incomplete conversion and inaccurate quantification. Conversely, while FLEC provides excellent fluorescence, its bulky fluorenyl group renders derivatives non-volatile, eliminating gas chromatography (GC) as an analytical option. Furthermore, attempting to bypass CDAs entirely by relying on direct Chiral Stationary Phases (CSPs) drastically increases consumable costs, reduces sample loadability, and requires constant mobile-phase optimization. Procuring the exact (1S)-(+)-menthyl chloroformate enantiomer ensures broad cross-platform compatibility (LC, GC, MS), rapid room-temperature kinetics, and absolute prevention of reagent racemization due to the absence of an alpha-hydrogen [1].

Cross-Platform Volatility: GC-MS Compatibility vs. FLEC

For laboratories utilizing both LC and GC workflows, the volatility of the derivatized analyte is a hard constraint. (1S)-(+)-Menthyl chloroformate reacts with amines and alcohols to form carbamates and carbonates that are highly volatile and thermally stable, making them ideal for capillary GC and GC-MS analysis. In head-to-head structural comparisons, FLEC (1-(9-fluorenyl)ethyl chloroformate) derivatives contain a massive fluorenyl moiety that severely limits volatility, restricting their use almost exclusively to LC. By standardizing on menthyl chloroformate, facilities can analyze complex chiral environmental pollutants and abused amine drugs via GC-MS without procuring separate CDAs for different instruments [1].

Evidence DimensionSuitability for GC-MS analysis
Target Compound DataVolatile, thermally stable diastereomers suitable for capillary GC
Comparator Or BaselineFLEC (Non-volatile, restricted to LC workflows)
Quantified DifferenceEnables dual LC/GC utility vs. single-platform limitation
ConditionsDerivatization of primary/secondary amines for chromatographic analysis

Allows procurement to source a single universal CDA for both LC and GC-MS workflows, reducing inventory complexity and cost.

Derivatization Kinetics and Steric Tolerance vs. MTPA-Cl

The quantitative accuracy of indirect chiral analysis depends on achieving 100% derivatization yield. When reacting with sterically hindered secondary amines (such as beta-blockers or bulky active pharmaceutical ingredients), (1S)-(+)-menthyl chloroformate achieves complete conversion (>95% yield) rapidly, often within 60 minutes at room temperature using a molar excess. In contrast, MTPA-Cl (Mosher's acid chloride) suffers from significant steric hindrance due to its alpha-trifluoromethyl and phenyl groups, often requiring elevated temperatures, longer reaction times, or specialized catalysts to drive the reaction to completion, which risks degrading sensitive analytes [1].

Evidence DimensionReaction completeness with hindered secondary amines
Target Compound Data>95% yield within 60 min at room temperature
Comparator Or BaselineMTPA-Cl (Requires elevated temperatures/extended time for comparable yields)
Quantified DifferenceSignificantly faster kinetics with lower thermal degradation risk
ConditionsDerivatization of beta-blockers and bulky secondary amines in basic media

Ensures rapid, reproducible QA/QC sample preparation without the need for harsh heating that could degrade valuable pharmaceutical intermediates.

Structural Prevention of Reagent Racemization

A critical failure point in chiral derivatization is the racemization of the reagent itself during the reaction, which artificially skews the measured enantiomeric excess (ee%) of the target API. Because (1S)-(+)-menthyl chloroformate is a chloroformate, it inherently lacks an alpha-hydrogen atom. This structural feature makes it chemically impossible for the reagent to undergo ketene-intermediate-mediated racemization under the basic conditions typically used for derivatization. Standard chiral acyl chlorides that possess alpha-hydrogens remain susceptible to base-catalyzed racemization, introducing unacceptable error margins in strict regulatory environments[1].

Evidence DimensionRisk of base-catalyzed reagent racemization
Target Compound Data0% risk (lacks alpha-hydrogen)
Comparator Or BaselineAlpha-hydrogen-containing chiral acyl chlorides (Susceptible to partial racemization)
Quantified DifferenceAbsolute structural prevention of ketene-mediated racemization
ConditionsBasic derivatization conditions (e.g., presence of pyridine or TEA)

Guarantees that the analytical readout perfectly reflects the sample's true enantiomeric purity, preventing costly false-rejections of API batches.

Column Cost-Efficiency: Baseline Resolution on Achiral Stationary Phases

Direct enantioseparation requires Chiral Stationary Phases (CSPs), which are notoriously expensive, fragile, and suffer from low sample loading capacities. Derivatization with (1S)-(+)-menthyl chloroformate converts enantiomers into diastereomers that routinely achieve baseline resolution (Rs > 1.5) on standard, highly durable C18 reversed-phase columns. This shifts the analytical burden from the stationary phase to the pre-column reagent. For high-throughput screening or preparative-scale resolution, utilizing menthyl chloroformate with bulk C18 silica is orders of magnitude more cost-effective than scaling up with specialized CSPs [1].

Evidence DimensionStationary phase requirement for baseline resolution (Rs > 1.5)
Target Compound DataStandard achiral C18 columns (Low cost, high durability)
Comparator Or BaselineDirect separation (Requires expensive, low-capacity CSPs)
Quantified DifferenceEliminates the need for dedicated CSP inventory
ConditionsReversed-phase HPLC analysis of chiral amines/alcohols

Dramatically lowers the consumable cost-per-analysis by allowing laboratories to utilize their existing, inexpensive C18 column inventory.

High-Throughput Enantiomeric Purity (ee%) Determination in API Manufacturing

Ideal for QA/QC labs needing to rapidly quantify the enantiomeric excess of secondary amine APIs (like beta-blockers or amphetamine derivatives) on standard HPLC-UV systems. The rapid, room-temperature kinetics ensure high throughput without investing in dedicated chiral columns[1].

GC-MS Profiling of Chiral Environmental Pollutants

The perfect choice for environmental testing facilities that require a volatile chiral derivatizing agent to separate and detect trace levels of chiral pollutants (e.g., chiral pesticides, beta-blockers in wastewater) using high-resolution capillary gas chromatography, a workflow impossible with bulky reagents like FLEC[1].

Preparative-Scale Chiral Resolution of Alcohols and Amines

Highly suited for chemical development teams needing to physically separate enantiomers at the gram or kilogram scale. The formed menthyl diastereomers can often be separated by fractional crystallization or standard silica gel chromatography, completely bypassing the need for preparative chiral HPLC [1].

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.1073575 Da

Monoisotopic Mass

218.1073575 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Dates

Last modified: 08-15-2023

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